3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Description
3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H22FN3O and its molecular weight is 315.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
"3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide" has been a focus in the field of synthetic chemistry. For instance, Lall et al. (2012) discussed the stereoselective synthesis of a key intermediate in the preparation of a fluoroquinolone antibiotic, highlighting the efficiency and stereoselectivity of the synthesis process (Lall et al., 2012). This showcases the compound's role in creating effective antibiotics.
Radiopharmaceutical Applications
The compound's derivatives have been explored for their potential in radiopharmaceutical applications. For example, Mukherjee (1991) synthesized a fluorinated benzamide neuroleptic and conducted its radiosynthesis (Mukherjee, 1991). Such research indicates the compound's utility in developing radiotracers for medical imaging.
Applications in Neuroscience
Research by Kepe et al. (2006) involved the use of a selective serotonin 1A molecular imaging probe, derived from a similar compound, in studying Alzheimer's disease (Kepe et al., 2006). This highlights the compound's relevance in neuroscientific research, particularly in understanding and diagnosing neurodegenerative diseases.
Crystal Structure and Physicochemical Studies
The crystal structure and physicochemical properties of related fluoro-N-(pyridyl)benzamides were analyzed by Mocilac et al. (2012), providing insights into the structural and conformational aspects of such compounds (Mocilac et al., 2012). This kind of research is crucial for understanding the compound's behavior and potential applications in various fields.
Potential Therapeutic Applications
Bishop et al. (1991) synthesized and evaluated fluoroalkyl-substituted benzamides as dopamine D2 receptor ligands, indicating the compound's potential in developing therapies for neurological conditions (Bishop et al., 1991). This underscores the compound's relevance in medicinal chemistry, particularly in targeting specific receptors in the brain.
Properties
IUPAC Name |
3-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-21-9-5-8-16(21)17(22-10-2-3-11-22)13-20-18(23)14-6-4-7-15(19)12-14/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHJBBVBWUAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.